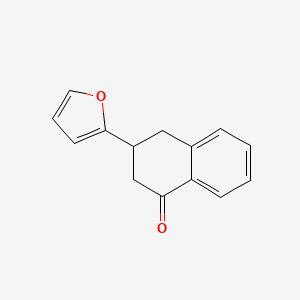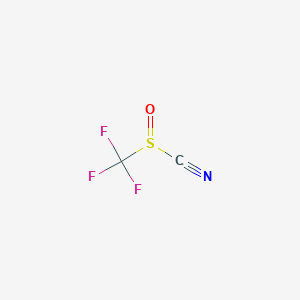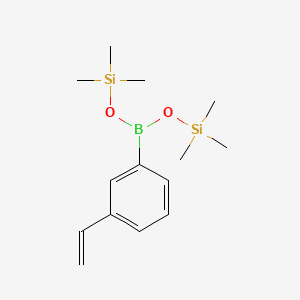
1(2H)-Naphthalenone, 3-(2-furanyl)-3,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Naphthalenone, 3-(2-furanyl)-3,4-dihydro- is a complex organic compound that features a naphthalenone core with a furanyl substituent
Preparation Methods
The synthesis of 1(2H)-Naphthalenone, 3-(2-furanyl)-3,4-dihydro- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might involve the use of dienones and furanyl derivatives, followed by cyclization reactions facilitated by catalysts or specific reaction conditions . Industrial production methods often rely on optimizing these reactions to achieve high yields and purity, using techniques such as microwave-assisted synthesis to enhance reaction rates and efficiency .
Chemical Reactions Analysis
1(2H)-Naphthalenone, 3-(2-furanyl)-3,4-dihydro- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed from these reactions vary based on the specific conditions but often include functionalized naphthalenone and furanyl derivatives.
Scientific Research Applications
1(2H)-Naphthalenone, 3-(2-furanyl)-3,4-dihydro- has several scientific research applications:
Mechanism of Action
The mechanism by which 1(2H)-Naphthalenone, 3-(2-furanyl)-3,4-dihydro- exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction mechanisms where the compound modulates the activity of key proteins or receptors .
Comparison with Similar Compounds
When compared to similar compounds, such as 2(5H)-furanone and 5-hydroxy-2(5H)-furanone, 1(2H)-Naphthalenone, 3-(2-furanyl)-3,4-dihydro- stands out due to its unique structural features and reactivity . Similar compounds include:
2(5H)-Furanone: Known for its high reactivity and use in organic synthesis.
5-Hydroxy-2(5H)-furanone: Studied for its biological activities and synthetic applications.
1-Acyl-3-(2’-aminophenyl) thioureas: These compounds exhibit significant biological activities and are used in medicinal chemistry.
Properties
CAS No. |
61696-81-9 |
|---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
3-(furan-2-yl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C14H12O2/c15-13-9-11(14-6-3-7-16-14)8-10-4-1-2-5-12(10)13/h1-7,11H,8-9H2 |
InChI Key |
QHHWTBSBHZSUIN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CC=CC=C21)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, 2,2,2-trichloro-N-[1-(1-piperidinyl)ethylidene]-](/img/structure/B14553465.png)

![2-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methyl]furan](/img/structure/B14553472.png)

![2,6-Bis[(3-chlorophenyl)methyl]phenol](/img/structure/B14553481.png)
![5-Bromo-1,2-dimethyl-1H-naphtho[1,2-D]imidazole](/img/structure/B14553488.png)

![6-Nitro-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14553498.png)





![1-(8,8-Dichloro-1-methoxy-2-azabicyclo[5.1.0]octan-2-yl)ethan-1-one](/img/structure/B14553537.png)
